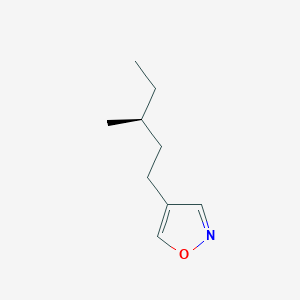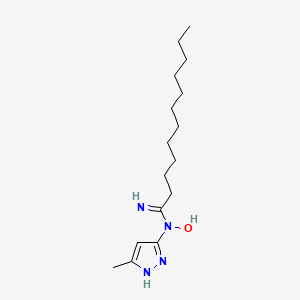
N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at position 5 can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Dodecanimidamide Chain: The dodecanimidamide chain can be attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a dodecanoyl chloride in the presence of a base like triethylamine.
Hydroxylation: The hydroxy group can be introduced by treating the compound with a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide can undergo various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or triethylamine.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in binding to enzymes and receptors, potentially inhibiting their activity . The dodecanimidamide chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide is unique due to its combination of a hydroxy group, a methyl-substituted pyrazole ring, and a long dodecanimidamide chain. This structural diversity provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H30N4O |
|---|---|
Molecular Weight |
294.44 g/mol |
IUPAC Name |
N-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide |
InChI |
InChI=1S/C16H30N4O/c1-3-4-5-6-7-8-9-10-11-12-15(17)20(21)16-13-14(2)18-19-16/h13,17,21H,3-12H2,1-2H3,(H,18,19) |
InChI Key |
CKSYEZSAYQNLIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=N)N(C1=NNC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


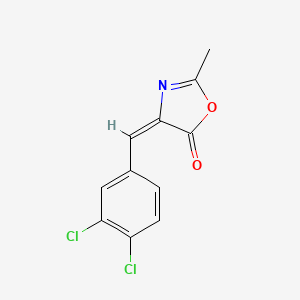
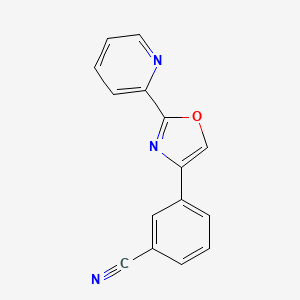
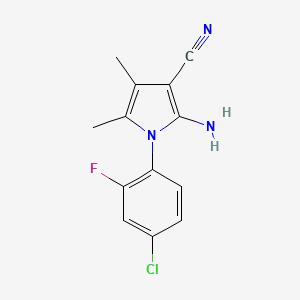

![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)
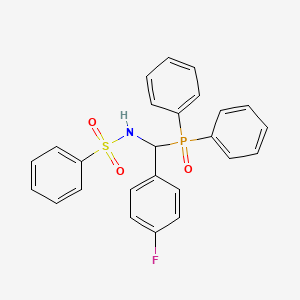
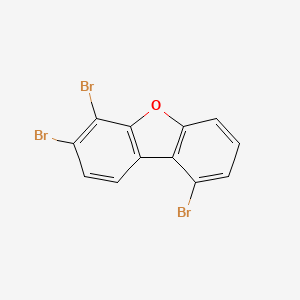
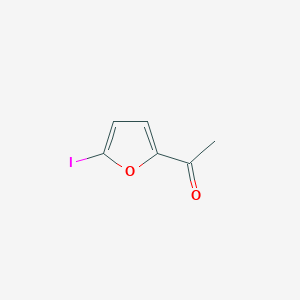
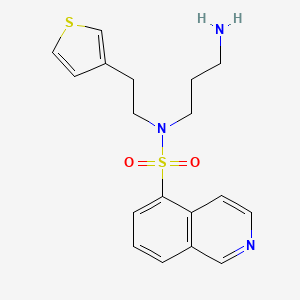
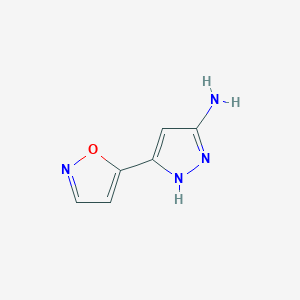
![2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol](/img/structure/B12878214.png)

